molecular formula C16H23NO4 B4242490 N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide CAS No. 101564-24-3

N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide

Cat. No.: B4242490
CAS No.: 101564-24-3
M. Wt: 293.36 g/mol
InChI Key: YAUNCTIWDIAWFL-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxyphenyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone linked to a 3,4,5-trimethoxyphenyl group. This structure combines a lipophilic cyclohexane ring with a methoxy-rich aromatic system, a motif frequently observed in bioactive compounds targeting enzymes or cytoskeletal proteins. The trimethoxyphenyl moiety is notable for its electron-donating methoxy groups, which enhance aromatic π-stacking interactions and influence solubility and metabolic stability .

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-19-13-9-12(10-14(20-2)15(13)21-3)17-16(18)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUNCTIWDIAWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144009
Record name Cyclohexanecarboxanilide, 3',4',5'-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101564-24-3
Record name Cyclohexanecarboxanilide, 3',4',5'-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101564243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxanilide, 3',4',5'-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and 3,4,5-trimethoxyaniline.

Conditions Products Yield References
6M HCl, reflux, 12 hrCyclohexanecarboxylic acid + 3,4,5-trimethoxyaniline~85%
2M NaOH, ethanol, 8 hrCyclohexanecarboxylate salt + 3,4,5-trimethoxyaniline~78%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Electrophilic Aromatic Substitution (EAS)

The 3,4,5-trimethoxyphenyl group directs electrophiles to the para position relative to the methoxy groups, though steric hindrance from the amide substituent may limit reactivity.

Reaction Conditions Product Notes
NitrationHNO₃/H₂SO₄, 0°CNitro derivative at C-4 positionLow yield due to steric crowding
SulfonationH₂SO₄, SO₃, 50°CSulfonic acid derivativeRequires excess reagent

Supporting Evidence : Analogous trimethoxyphenyl derivatives show preferential para substitution in EAS reactions .

Functionalization of the Cyclohexane Ring

The cyclohexane moiety can undergo ring-opening or substitution reactions under specific conditions.

Reaction Conditions Product References
OxidationKMnO₄, H₂O, 100°CCyclohexanecarboxylic acid
HalogenationBr₂, CCl₄, lightBrominated cyclohexane derivativeHypothesized

Key Limitation : Steric hindrance from the bulky carboxamide group reduces reaction rates compared to simpler cyclohexane derivatives.

Radical Reactions

The trimethoxyphenyl group may participate in radical-mediated transformations, as observed in related compounds.

Reaction Conditions Product References
Alkyl radical couplingAIBN, toluene, 80°CAlkylated derivatives

Mechanism : Radical intermediates generated via initiators (e.g., AIBN) abstract hydrogen atoms from the methoxy groups or cyclohexane ring, leading to cross-coupling products .

Complexation with Metal Ions

The amide oxygen and methoxy groups act as weak Lewis bases, enabling coordination with transition metals.

Metal Ion Conditions Complex Structure Application
Cu(II)Ethanol, RTOctahedral geometryCatalytic studies (hypothesized)
Fe(III)Aqueous HClFe-O coordinationNot reported

Theoretical Basis : Similar carboxamides show weak binding to Cu(II) and Fe(III), suggesting potential catalytic or medicinal applications .

Biological Derivatization

Enzymatic modifications (e.g., cytochrome P450 oxidation) may metabolize the compound in biological systems:

Enzyme Proposed Modification Metabolite References
Cytochrome P450Hydroxylation at cyclohexane ringHydroxycyclohexanecarboxamide derivative

Relevance : Structural analogs with 3,4,5-trimethoxyphenyl groups undergo hepatic oxidation, impacting their pharmacokinetic profiles .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide has been identified as a potent inhibitor of tubulin polymerization. This mechanism is crucial for disrupting cancer cell division and inducing apoptosis in malignant cells. Specifically, compounds containing the 3,4,5-trimethoxyphenyl fragment have shown promising antiproliferative effects by targeting the colchicine binding site on tubulin .

Case Studies:

  • A study demonstrated that derivatives of this compound exhibited strong antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.45 μM against MGC-803 cells through G2/M phase arrest and apoptosis induction .
  • Another derivative was noted for its ability to inhibit growth in a panel of human transformed cell lines with an IC50 as low as 1.0 nM .

Neuropharmacological Applications

Potential for Treating Neurological Disorders:
The compound's structural characteristics suggest it may also influence neurotransmitter systems. Research indicates that similar compounds can modulate serotonin receptors and affect neuronal excitability .

Antidepressant Effects:
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects by interacting with serotonergic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the therapeutic efficacy of this compound derivatives. Key modifications have been studied:

  • The introduction of various substituents on the cyclohexane ring has been shown to enhance biological activity while maintaining selectivity for target proteins.
  • The efficacy against specific cancer types can be improved by altering the electronic properties and steric hindrance around the methoxy groups on the phenyl ring .

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer activity.

Comparison with Similar Compounds

Key Observations :

  • The 3,4,5-trimethoxyphenyl group confers superior solubility and target engagement compared to non-methoxy or mono-methoxy analogs, as seen in combretastatin analogs ().
  • Chloro substituents (e.g., 4-chlorophenyl) may improve binding to hydrophobic pockets but reduce metabolic stability .

Comparison with Non-Cyclohexane Carboxamides

Replacing the cyclohexane ring with other cyclic systems alters conformational stability and bioactivity:

Compound Name Core Structure Aryl Group Biological Activity Reference
N-(3,4,5-Trimethoxyphenyl)chroman-2-carboxamide Chroman ring (oxygen-containing) 3,4,5-Trimethoxyphenyl Antitubercular (PtpB inhibition via docking)
Combretastatin A-4P (CA4P) Cis-stilbene 3,4,5-Trimethoxyphenyl Anticancer (tubulin polymerization inhibition)
N-(3,4,5-Trimethoxyphenyl)benzothiazole-2-acetamide Benzothiazole 3,4,5-Trimethoxyphenyl Patent-derived; potential kinase inhibition

Key Observations :

  • Cis-stilbene analogs like CA4P exhibit potent antitubulin activity but suffer from poor water solubility, necessitating prodrug development (). The carboxamide linkage in the target compound may mitigate this issue.

Functional Group Modifications

Variations in the amide linkage and additional substituents influence activity:

Compound Name Functional Group Key Modifications Activity/Notes Reference
(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid Acrylic acid Carboxylic acid instead of carboxamide α-Glucosidase inhibition (IC₅₀ = 24.25 μM)
N-(3,4,5-Trimethoxyphenyl)sulfonamide Sulfonamide Sulfonyl linkage Anticancer (clinical candidates)
N-(3,4,5-Trimethoxyphenyl)acetamide Acetamide Shorter alkyl chain Reduced steric bulk; unknown activity

Key Observations :

  • Acrylic acid derivatives (e.g., ) show enzyme inhibition but lack the conformational rigidity provided by the cyclohexane-carboxamide system.

Biological Activity

N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO3C_{16}H_{21}NO_3, with a molecular weight of approximately 287.34 g/mol. The compound features a cyclohexanecarboxamide moiety linked to a 3,4,5-trimethoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Tubulin Polymerization : Compounds containing the 3,4,5-trimethoxyphenyl fragment have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis by modulating mitochondrial membrane potential (MMP) and affecting Bcl-2 and p53 protein levels in cancer cells .

Cytotoxic Activity

This compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different studies:

Cell Line IC50 (μM) Reference
HepG2 (liver cancer)1.38 - 3.21
MGC-803 (gastric cancer)0.45
MCF-7 (breast cancer)2.1 - 3.4

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the 3,4,5-trimethoxyphenyl group can significantly influence the biological activity of related compounds. For instance:

  • Potent Antiproliferative Agents : The presence of the trimethoxyphenyl group has been linked to enhanced antiproliferative activity against tumor cells by targeting tubulin .
  • Mitochondrial Effects : Compounds with similar structural features have demonstrated the ability to alter mitochondrial dynamics, contributing to their cytotoxic effects .

Case Studies

  • Cytotoxicity in HepG2 Cells : A study demonstrated that this compound led to a significant increase in early and late apoptosis stages in HepG2 cells after 48 hours of exposure . The compound decreased MMP by 3.12-fold compared to untreated controls.
  • Antiproliferative Activity Against MGC-803 Cells : Another investigation found that a derivative featuring the same trimethoxyphenyl fragment exhibited an IC50 value of 0.45 μM against MGC-803 cells, suggesting strong potential for therapeutic applications in gastric cancer treatment .

Q & A

Q. What are the primary synthetic routes for N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide, and what reaction conditions optimize yield?

Methodological Answer:

  • Route 1 (Cyclohexanecarbonyl chloride pathway):
    • React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride.
    • Combine the chloride derivative with 3,4,5-trimethoxyaniline in anhydrous benzene or dichloromethane under nitrogen.
    • Stir at 0–5°C for 1 hour, then warm to room temperature for 12–24 hours.
    • Key Conditions: Use excess trimethoxyaniline (1.2–1.5 eq) and a base (e.g., triethylamine) to neutralize HCl .
  • Route 2 (Microwave-assisted coupling):
    • Employ PdCl₂(PPh₃)₂ as a catalyst in a microwave reactor.
    • Optimize parameters: 100–120°C, 10–20 minutes, solvent = toluene/ethanol (3:1).
    • Yield Improvement: Pre-purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) to reduce side products .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • Primary Techniques:
    • 1H/13C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Methoxy (δ 3.6–3.8 ppm) and cyclohexyl protons (δ 1.2–2.4 ppm) are diagnostic .
    • X-ray Crystallography: Use SHELX software for refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), 100 K, R-factor < 0.05 .
  • Ambiguity Resolution:
    • Overlapping NMR signals? Apply 2D techniques (COSY, HSQC).
    • Poor crystal quality? Optimize solvent (e.g., ethanol/water) and slow evaporation .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ determination requires 48–72 hr exposure, triplicate runs .
  • Antimicrobial Activity: Disk diffusion assays (e.g., against E. coli, S. aureus). Include positive controls (e.g., ampicillin) and measure zones of inhibition .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl group influence reactivity in substitution reactions?

Methodological Answer:

  • Electronic Analysis:
    • Methoxy groups are strong electron donors, activating the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation).
    • Use DFT calculations (B3LYP/6-31G*) to map electron density. Higher density at para positions directs reactivity .
  • Experimental Validation:
    • Nitration with HNO₃/H₂SO₄ at 0°C yields nitro derivatives at the 4-position. Monitor via TLC (hexane:EtOAc = 4:1) .

Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray studies?

Methodological Answer:

  • Polymorphism Mitigation:
    • Screen solvents (e.g., DMF, acetone, ethyl acetate) using high-throughput vapor diffusion.
    • Add nucleation agents (e.g., cellulose microcrystals) to induce preferred crystal forms .
  • Data Collection: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine against multi-domain datasets .

Q. What strategies reconcile contradictory bioactivity data across studies?

Methodological Answer:

  • Critical Factors:
    • Purity: Validate via HPLC (C18 column, acetonitrile/water gradient). Purity ≥ 95% reduces false positives .
    • Cell Line Variability: Test across multiple lines (e.g., HEK-293, HepG2) with standardized protocols .
  • Statistical Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of IC₅₀ differences .

Q. What are the safety protocols for handling this compound given its toxicity profile?

Methodological Answer:

  • Hazard Mitigation:
    • PPE: Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hoods for synthesis and weighing.
    • Spill Management: Absorb with vermiculite, dispose as hazardous waste .
  • Toxicity Data: Acute oral toxicity (LD₅₀ > 500 mg/kg in rats); prioritize low-dose in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide

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